1,3-Benzodioxol-4-ylacetic acid
Overview
Description
It is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used in scientific research due to its unique structure, which allows for intricate reactions, making it an invaluable tool for exploring new scientific territories.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-4-ylacetic acid typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid . One common method includes the following steps:
Esterification: The starting material, 3,4-(methylenedioxy)phenylacetic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-4-ylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Benzodioxol-4-ylacetic acid has diverse applications in scientific research, including:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Chemistry: Its unique structure allows for the exploration of new reactions and mechanisms.
Biological Studies: It is investigated for its potential biological activities, such as anti-inflammatory and cytotoxic effects.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-4-ylacetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth and development .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: This compound shares the methylenedioxy functional group but lacks the acetic acid moiety.
Phenylacetic Acid: Similar in structure but lacks the methylenedioxy group.
Indole-3-Acetic Acid: A plant hormone with a similar acetic acid moiety but different aromatic structure.
Uniqueness
1,3-Benzodioxol-4-ylacetic acid is unique due to its combination of the methylenedioxy group and the acetic acid moiety, which allows for a wide range of chemical reactions and biological activities. This dual functionality makes it a versatile compound in both chemical synthesis and biological research.
Properties
IUPAC Name |
2-(1,3-benzodioxol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLXDCHSJLNMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434844 | |
Record name | 1,3-benzodioxol-4-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100077-49-4 | |
Record name | 1,3-benzodioxol-4-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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